An In-depth Technical Guide to (1H-Imidazol-4-YL)methanamine: A Key Histamine Analogue in Drug Discovery
An In-depth Technical Guide to (1H-Imidazol-4-YL)methanamine: A Key Histamine Analogue in Drug Discovery
Introduction: The Significance of (1H-Imidazol-4-YL)methanamine in Medicinal Chemistry
(1H-Imidazol-4-YL)methanamine, also known as 4-(aminomethyl)imidazole, is a structurally simple yet pharmacologically significant molecule. As a close structural analogue of histamine, it serves as a crucial building block and pharmacological tool for researchers in the field of drug discovery and development.[1] Its imidazole core and primary amine side chain mimic the key features of histamine, allowing it to interact with histamine receptors and providing a versatile scaffold for the synthesis of a wide range of therapeutic agents.[2][3] The imidazole moiety itself is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas due to its unique electronic and hydrogen-bonding properties.[3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and pharmacological relevance of (1H-Imidazol-4-YL)methanamine for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of (1H-Imidazol-4-YL)methanamine is characterized by a five-membered imidazole ring with a methanamine substituent at the 4-position. The presence of both a basic primary amine and the amphoteric imidazole ring dictates its chemical behavior and physiological interactions.
Chemical Structure
-
IUPAC Name: (1H-Imidazol-4-YL)methanamine[4]
-
Molecular Formula: C₄H₇N₃[5]
-
Canonical SMILES: C1=C(NC=N1)CN
-
InChI: 1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7)[5]
The molecule's structure allows for tautomerism, with the proton on the imidazole nitrogen potentially residing on either nitrogen atom. This dynamic property can be crucial for its interaction with biological targets.
Physicochemical Data Summary
A compilation of key physicochemical properties of (1H-Imidazol-4-YL)methanamine is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 97.12 g/mol | [4] |
| Boiling Point (Predicted) | 341.9 ± 17.0 °C | [6] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 14.33 ± 0.10 | [6] |
| XLogP3-AA | -1 | [4] |
| Topological Polar Surface Area | 54.7 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis of (1H-Imidazol-4-YL)methanamine: Methodologies and Experimental Protocols
Several synthetic routes to (1H-Imidazol-4-YL)methanamine have been described, with the most common starting from imidazole-4-carboxaldehyde. The choice of method often depends on the desired scale, purity requirements, and available reagents.
Method 1: Reductive Amination of Imidazole-4-carboxaldehyde
This is a widely used and efficient one-pot method. The causality behind this experimental choice lies in its straightforward nature, typically proceeding with good yields and allowing for variations in the amine component to produce a library of analogues.
Experimental Protocol:
-
Imine Formation: Dissolve imidazole-4-carboxaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or dichloromethane. Add a solution of ammonia in methanol or aqueous ammonia (excess) to the mixture. Stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or LC-MS. Once complete, carefully quench the excess reducing agent by the slow addition of water.
-
Extraction and Purification: Remove the organic solvent under reduced pressure. Basify the aqueous residue with a strong base (e.g., NaOH) to a pH > 10. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: The crude (1H-Imidazol-4-YL)methanamine can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small amount of triethylamine to prevent streaking.
Caption: Reductive Amination Workflow for (1H-Imidazol-4-YL)methanamine Synthesis.
Method 2: Synthesis via Oxime Formation and Hydrogenation
This two-step method provides an alternative route, which can be advantageous if the direct reductive amination proves problematic. The self-validating nature of this protocol lies in the isolation and characterization of the intermediate oxime before proceeding to the final reduction step.
Experimental Protocol:
-
Oxime Formation: To a solution of 4-imidazolecarboxaldehyde and sodium carbonate in water, add hydroxylamine hydrochloride.[6] Stir the reaction at room temperature overnight. The resulting 1H-imidazole-4-carbaldehyde oxime can be isolated by filtration and recrystallized from ethanol.[6]
-
Hydrogenation: Dissolve the oxime in methanol. Add a catalytic amount of palladium on carbon (5% Pd/C).[6] Hydrogenate the mixture under atmospheric pressure of hydrogen gas overnight.
-
Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.[6] The filtrate is then concentrated under reduced pressure to yield (1H-Imidazol-4-YL)methanamine.
Spectroscopic Characterization
While a publicly available, experimentally verified full dataset for (1H-Imidazol-4-YL)methanamine is limited, its spectral properties can be predicted based on its structure and comparison to similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two imidazole ring protons (around δ 7.5 and 6.8 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the amine (around δ 3.6 ppm), and a broad singlet for the amine (-NH₂) protons. The imidazole N-H proton may also appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the three imidazole ring carbons and one for the methylene carbon.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic peaks for N-H stretching of the primary amine and the imidazole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2800-3100 cm⁻¹), and C=N and C=C stretching of the imidazole ring (around 1500-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum (ESI+) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 98.1.
Reactivity and Stability
The reactivity of (1H-Imidazol-4-YL)methanamine is governed by its two primary functional groups:
-
Primary Amine: The amino group is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (in reductive amination) to form amides, sulfonamides, and secondary or tertiary amines, respectively. This reactivity is the cornerstone of its utility in building more complex molecules.
-
Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the conditions need to be carefully controlled. The nitrogen atoms of the imidazole ring can also act as nucleophiles or bases and can be alkylated. The imidazole ring is generally stable under many reaction conditions.[7]
For storage, (1H-Imidazol-4-YL)methanamine should be kept in a tightly sealed container in a cool, dry place, protected from light.[6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation through oxidation.[8]
Applications in Drug Development: A Histamine Receptor Modulator
The primary pharmacological interest in (1H-Imidazol-4-YL)methanamine stems from its structural similarity to histamine. This makes it a valuable lead compound for the development of ligands targeting histamine receptors (H₁R, H₂R, H₃R, and H₄R), which are all G-protein coupled receptors (GPCRs).
Histamine H₃ Receptor Antagonists
(1H-Imidazol-4-YL)methanamine is a key pharmacophore in the design of histamine H₃ receptor antagonists.[9][10] The H₃ receptor is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, H₃ receptor antagonists are being investigated for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
The general structure of many H₃ antagonists consists of three key components:
-
An imidazole ring (or a bioisosteric replacement) that interacts with the receptor's binding pocket.
-
A flexible linker of varying length.
-
A second basic amine or a lipophilic group.
(1H-Imidazol-4-YL)methanamine provides the crucial imidazole and a primary amine, which can be readily elaborated to introduce the linker and the second basic moiety.
Caption: Logical Flow from (1H-Imidazol-4-YL)methanamine to H3 Receptor Antagonists.
Conclusion
(1H-Imidazol-4-YL)methanamine is a foundational molecule in medicinal chemistry, particularly in the exploration of the histamine receptor family. Its straightforward synthesis, coupled with the versatile reactivity of its primary amine and the inherent pharmacological properties of the imidazole ring, makes it an invaluable tool for drug discovery. The continued investigation of this and related scaffolds holds significant promise for the development of novel therapeutics for a range of human diseases.
References
-
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available from: [Link]
-
Supplementary Information. Royal Society of Chemistry. Available from: [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Organic Chemistry Research. Available from: [Link]
-
Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. PubMed. Available from: [Link]
-
(1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114. PubChem. Available from: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. Available from: [Link]
-
A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. PubMed. Available from: [Link]
-
1H-Imidazole. NIST WebBook. Available from: [Link]
-
1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174. PubChem. Available from: [Link]
-
Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. PubMed. Available from: [Link]
-
1H-Imidazole, 1-methyl-. NIST WebBook. Available from: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available from: [Link]
-
(1H-Imidazol-4-yl)methanol. PMC. Available from: [Link]
-
Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. Available from: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. Available from: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride | C8H10ClN3. PubChem. Available from: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available from: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol. PubMed. Available from: [Link]
-
Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. PubMed. Available from: [Link]
-
Imidazole | C3H4N2 | CID 795. PubChem. Available from: [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available from: [Link]
Sources
- 1. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1H-IMIDAZOL-4-YL)METHANAMINE | 13400-46-9 [chemnet.com]
- 6. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]
- 7. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
